trans-1-Methyl-4-trifluoromethyl-cyclohexane

Catalog No.
S13349746
CAS No.
M.F
C8H13F3
M. Wt
166.18 g/mol
Availability
In Stock
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trans-1-Methyl-4-trifluoromethyl-cyclohexane

Product Name

trans-1-Methyl-4-trifluoromethyl-cyclohexane

IUPAC Name

1-methyl-4-(trifluoromethyl)cyclohexane

Molecular Formula

C8H13F3

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H13F3/c1-6-2-4-7(5-3-6)8(9,10)11/h6-7H,2-5H2,1H3

InChI Key

YZKFCSOACWTUBF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(F)(F)F

Trans-1-Methyl-4-trifluoromethyl-cyclohexane is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring. Its molecular formula is C9H13F3C_9H_{13}F_3, and it has a molecular weight of approximately 196.17 g/mol. The compound exhibits unique physical and chemical properties due to the electron-withdrawing nature of the trifluoromethyl group, which significantly influences its reactivity and interactions with biological systems.

, including:

  • Oxidation Reactions: It can be oxidized using agents such as potassium permanganate, leading to the formation of ketones or carboxylic acids.
  • Reduction Reactions: The compound can undergo reduction with lithium aluminum hydride or sodium borohydride, yielding alkanes or alcohols.
  • Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under specific conditions, allowing for the synthesis of various derivatives.

These reactions are facilitated by the unique electronic properties imparted by the trifluoromethyl group, making the compound more reactive towards nucleophiles and electrophiles alike .

The biological activity of trans-1-Methyl-4-trifluoromethyl-cyclohexane is primarily influenced by its structural characteristics. The trifluoromethyl group enhances lipophilicity, which may facilitate interactions with biological membranes and proteins. Preliminary studies suggest potential applications in medicinal chemistry, particularly in drug design where fluorinated compounds often exhibit improved pharmacokinetic properties .

The synthesis of trans-1-Methyl-4-trifluoromethyl-cyclohexane can be achieved through several methods:

  • Direct Fluorination: This involves the reaction of cyclohexane derivatives with fluorinating agents under controlled conditions to introduce the trifluoromethyl group.
  • Cycloaddition Reactions: Utilizing cycloaddition techniques can allow for the incorporation of the trifluoromethyl moiety into cyclohexane frameworks.
  • Functionalization of Cyclohexane: Starting from cyclohexane, various functionalization strategies can be employed to create the desired substituents while maintaining the trans configuration .

Trans-1-Methyl-4-trifluoromethyl-cyclohexane has potential applications in several fields:

  • Pharmaceuticals: Its unique properties make it a candidate for drug development, particularly in creating compounds with enhanced bioavailability.
  • Material Science: The compound's stability and reactivity may be harnessed in developing new materials or coatings that require specific chemical resistance.
  • Agricultural Chemicals: Similar fluorinated compounds have been used in agrochemicals, suggesting potential applications in this area as well .

Interaction studies involving trans-1-Methyl-4-trifluoromethyl-cyclohexane focus on its binding affinity with various biological targets. The electron-withdrawing nature of the trifluoromethyl group enhances its reactivity towards nucleophiles, which may facilitate interactions with enzymes or receptors in biological systems. Further research is needed to elucidate specific interaction pathways and mechanisms of action .

Trans-1-Methyl-4-trifluoromethyl-cyclohexane shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
Trans-1-Methyl-4-methylcyclohexaneContains a methyl group instead of trifluoromethylLacks electron-withdrawing effects
Trans-1-Methyl-4-chlorocyclohexaneContains a chlorine atomDifferent reactivity profile due to chlorine
Trans-1-Methyl-4-bromocyclohexaneContains a bromine atomVarying stability and reactivity
Trans-1-Ethyl-4-trifluoromethyl-cyclohexaneEthyl group instead of methylSimilar electronic properties
Trans-4-(Trifluoromethyl)cyclohexanecarboxylic acidCarboxylic acid functional groupIncreased acidity and potential for hydrogen bonding

Uniqueness

The presence of the trifluoromethyl group in trans-1-Methyl-4-trifluoromethyl-cyclohexane imparts distinctive chemical and physical properties such as increased lipophilicity and enhanced electron-withdrawing effects compared to non-fluorinated analogs. This makes it particularly valuable in fields requiring specific chemical reactivity or biological activity .

The systematic IUPAC name for this compound is 1-methyl-4-(trifluoromethyl)cyclohexane, reflecting its cyclohexane backbone with methyl and trifluoromethyl groups positioned at the 1- and 4-positions, respectively, in a trans-configuration. Its molecular formula is C₈H₁₃F₃, yielding a molecular weight of 166.18 g/mol. The trans stereochemistry arises from the axial-equatorial arrangement of substituents, which minimizes steric strain and stabilizes the chair conformation of the cyclohexane ring.

The SMILES notation C[C@H]1CCC@HCC1 explicitly defines the stereochemistry, with the methyl group in an axial position and the trifluoromethyl group equatorial. This spatial arrangement is critical for the compound’s reactivity and intermolecular interactions.

Table 1: Key Structural Attributes

PropertyValue
Molecular FormulaC₈H₁₃F₃
Molecular Weight166.18 g/mol
IUPAC Name1-methyl-4-(trifluoromethyl)cyclohexane
SMILESC[C@H]1CCC@HCC1

Historical Context in Fluorinated Cyclohexane Research

The synthesis of fluorinated cyclohexanes dates to the mid-20th century, driven by the need for thermally stable and chemically inert compounds. Early work by Michael Faraday on halogenated benzenes laid the groundwork for understanding aromatic substitution patterns, which later informed cyclohexane functionalization strategies. The introduction of fluorine into cyclohexane systems gained momentum in the 1960s, with researchers like J. Colin Tatlow exploring polyfluorinated derivatives.

trans-1-Methyl-4-trifluoromethyl-cyclohexane emerged as a model compound for studying stereoelectronic effects in fluorinated alicyclic systems. Its synthesis, typically achieved via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling, reflects advancements in regioselective fluorination methodologies. For example, the use of trifluoromethylating reagents like Ruppert-Prakash reagent (TMSCF₃) enables precise introduction of the -CF₃ group while preserving stereochemical integrity.

Significance of Trifluoromethyl Substituents in Organic Chemistry

The trifluoromethyl (-CF₃) group profoundly influences molecular properties through its strong electron-withdrawing effect (σₚ = 0.43) and lipophilicity-enhancing capacity (π = 1.07). In trans-1-Methyl-4-trifluoromethyl-cyclohexane, the -CF₃ group:

  • Modulates electronic density: The -CF₃ group withdraws electron density via inductive effects, polarizing adjacent C-C bonds and activating the molecule toward nucleophilic attack at the methyl-bearing carbon.
  • Enhances metabolic stability: Fluorination reduces oxidative degradation in biological systems, making such compounds valuable in medicinal chemistry.
  • Alters physical properties: The -CF₃ group increases molecular rigidity and thermal stability, as evidenced by the compound’s higher boiling point compared to non-fluorinated analogs.

Comparative Analysis: Methyl vs. Trifluoromethyl Substituents

PropertyMethyl (-CH₃)Trifluoromethyl (-CF₃)
Electronic EffectElectron-donating (σₚ = -0.17)Electron-withdrawing (σₚ = 0.43)
Lipophilicity (logP)+0.52+1.07
Steric Demand (A-value)1.74 kcal/mol2.10 kcal/mol

This comparative table underscores how -CF₃ substituents enhance both electronic and steric parameters, enabling fine-tuning of reactivity and solubility.

Catalytic Approaches for Cyclohexane Functionalization

The development of catalytic methods for cyclohexane functionalization has emerged as a critical area in synthetic organic chemistry, particularly for the preparation of trans-1-methyl-4-trifluoromethyl-cyclohexane and related compounds [1]. Modern catalytic approaches have focused on overcoming the inherent challenges of functionalizing unactivated carbon-hydrogen bonds in saturated cyclic systems [2].

Rhodium-catalyzed carbon-hydrogen functionalization represents one of the most significant advances in this field [1]. The dirhodium catalyst Rh₂(R-TPPTTL)₄ has demonstrated exceptional efficiency in the functionalization of cyclohexane derivatives, achieving turnover numbers as high as 580,000 under optimized conditions [1]. This catalyst system operates through a mechanism involving carbene insertion into unactivated carbon-hydrogen bonds, with the rate-determining step being the carbon-hydrogen functionalization rather than carbene formation [1].

The optimization of these catalytic systems has revealed that using cyclohexane as the solvent dramatically enhances reaction efficiency by increasing the likelihood of effective carbene trapping [1]. Under optimized conditions employing 0.001 mol% catalyst loading, reactions proceed to completion within minutes at 60°C, delivering products in 66-97% yield with 83-97% enantiomeric excess [1]. The addition of N,N'-dicyclohexylcarbodiimide as an additive has been found to significantly promote these reactions by stabilizing the carbene intermediate and blocking undesirable catalyst deactivation pathways [1].

Alternative catalytic approaches have employed copper and silver catalysts for selective ring expansion and carbon-hydrogen functionalization of related cyclic systems [3]. Copper hexafluoroacetylacetonate (Cu(hfacac)₂) catalyzes ring expansion reactions with diazo reagents, while silver triflate (AgOTf) promotes selective carbon-hydrogen functionalization without requiring additional ligands [3]. These methods exhibit excellent functional group tolerance and enable the synthesis of diverse bicyclic compounds [3].

Catalyst SystemTemperature (°C)Yield (%)SelectivityReference
Rh₂(R-TPPTTL)₄40-8066-9783-97% ee [1]
Cu(hfacac)₂25-6070-85Ring expansion [3]
AgOTf25-6065-80C-H alkylation [3]

Stereoselective Synthesis of trans-1,4-Disubstituted Cyclohexanes

The stereoselective synthesis of trans-1,4-disubstituted cyclohexanes has been achieved through several innovative methodologies that exploit both enzymatic and chemical approaches [4]. Transaminase-catalyzed processes have emerged as particularly effective for producing trans-4-substituted cyclohexane-1-amines with exceptional diastereomeric excess [4].

The W60C mutant of transaminase from Chromobacterium violaceum has demonstrated remarkable selectivity in the diastereomer-selective deamination of cis/trans-4-substituted cyclohexane-1-amine mixtures [4]. This enzymatic approach operates through selective conversion of the cis-diastereomer to the corresponding ketone, while the trans-diastereomer remains unreacted [4]. When implemented in continuous-flow mode using packed-bed reactors, this process achieves diastereomeric excess greater than 99% [4].

The unique stereochemical behavior of 4-substituted cyclohexane-1-amines arises from the presence of two centers of pseudoasymmetry that behave as a single stereogenic unit [4]. When one center is eliminated through deamination, the other is simultaneously eradicated without altering the covalent bonds at the central atom [4]. This phenomenon enables dynamic isomerization through ketone intermediates, with thermodynamic control favoring the trans-configuration [4].

Chemical approaches to stereoselective synthesis have employed iridium-catalyzed hydrogen borrowing reactions for the construction of multisubstituted cyclohexanes [5]. This methodology operates through sequential hydrogen borrowing reactions between methyl ketones and 1,5-diols, providing direct access to cyclohexane products with high levels of stereocontrol [5]. The process represents a novel (5+1) strategy for cyclohexane construction and tolerates various substitution patterns [5].

Palladium-catalyzed regiodivergent carbocyclization of dienallenes and trienallenes has enabled the synthesis of cis-1,4-disubstituted cyclohexenes and trans-1,2-disubstituted cyclobutenes from common precursors [6]. The use of achiral organophosphoric acids and amines as ligands provides powerful control over these regiodivergent transformations, delivering products with diastereoselectivities ranging from 9:1 to 15:1 [6].

MethodologyCatalyst/EnzymeDiastereoselectivityYield (%)Reference
Transaminase deaminationC. violaceum W60C>99% de85-95 [4]
Iridium hydrogen borrowing[Ir(cod)Cl]₂70:30-93:5:2 dr72-90 [5]
Pd-catalyzed carbocyclizationPd(OAc)₂9:1-15:1 dr84-95 [6]

Optimization of Borane-THF Reduction Protocols

The optimization of borane-tetrahydrofuran reduction protocols has been extensively studied to achieve high stereoselectivity and yield in the reduction of cyclohexane derivatives [7] [8] [9]. The stereochemical outcome of these reductions is critically dependent on reaction parameters including temperature, concentration, and the purity of the borane reagent [10].

Detailed kinetic studies have revealed that the reaction order in borane varies significantly depending on the reagent source and purity [10]. Commercial borane-tetrahydrofuran solutions containing sodium borohydride as a stabilizer exhibit a reaction order of 1.6, while freshly prepared, pure borane-tetrahydrofuran demonstrates first-order kinetics in both reactants [10]. This difference arises from the catalytic activity of sodium borohydride and decomposition products present in commercial preparations [10].

Temperature control emerges as a critical parameter for achieving optimal stereoselectivity [7]. Reductions performed at 0°C to 23°C for 16 hours using 3 equivalents of borane-tetrahydrofuran complex provide stereoselective access to cis-1,2-aminoalcohols with selectivities of 95:5 [7]. The stereochemical outcome is determined by the configuration of the starting oxime, with anti-oximes providing superior selectivity compared to syn-isomers [7].

The development of catalytic asymmetric variants has utilized chiral oxazaborolidines derived from amino alcohols [9]. The oxazaborolidine catalyst prepared from (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol demonstrates exceptional enantioselectivity, providing products with up to 95% enantiomeric excess [9]. Under optimized conditions using 0.05 equivalents of catalyst and 0.6 equivalents of borane-tetrahydrofuran at 25°C, reactions proceed to completion within one minute [9].

Storage and handling protocols significantly impact the performance of borane-tetrahydrofuran solutions [11]. High-purity borane-tetrahydrofuran complexes with concentrations above 1.0 M can be preserved for several years when stored at moderately low temperatures [11]. The addition of sodium borohydride as a stabilizer prevents decomposition, while storage under inert atmosphere prevents oxidative degradation [11].

ParameterOptimal ConditionsImpact on SelectivityYield (%)Reference
Temperature0-25°C95:5 dr89-97 [7]
Catalyst loading0.05 equiv95% ee85-95 [9]
Borane purityFreshly preparedFirst-order kinetics90-95 [10]
Storage conditions<5°C, inert atmosphereMaintained activity>90 [11]

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of trifluoromethylated cyclohexane derivatives through the development of specialized protocols for carbon-carbon and carbon-heteroatom bond formation [12] [13]. These methodologies have enabled the introduction of trifluoromethyl groups onto cyclohexane scaffolds under mild conditions with excellent functional group tolerance [12].

The palladium-catalyzed trifluoromethylation of aryl chlorides using triethylsilyl trifluoromethane (TESCF₃) and potassium fluoride represents a significant advancement in this field [12]. The optimal catalyst system employs 3 mol% [(allyl)PdCl]₂ with 12 mol% BrettPhos ligand in dioxane at 120°C, providing trifluoromethylated products in 70-95% yield [12]. This methodology tolerates various functional groups including esters, amides, ethers, acetals, nitriles, and tertiary amines [12].

Mechanistic studies have confirmed that these reactions proceed through a classical palladium(0)/palladium(II) catalytic cycle [12]. The process initiates with oxidative addition of the aryl chloride to palladium(0), followed by transmetalation with the trifluoromethyl nucleophile generated from TESCF₃ and fluoride [12]. Reductive elimination then forms the carbon-trifluoromethyl bond and regenerates the palladium(0) catalyst [12].

Suzuki cross-coupling reactions have been adapted for the synthesis of substituted cyclohexane derivatives using palladium on carbon as a heterogeneous catalyst [14]. The protocol employs tris(4-fluorophenyl)phosphine as ligand and requires only 0.5 mol% palladium loading to achieve 90% yield [14]. The heterogeneous nature of this system facilitates catalyst recovery and minimizes palladium contamination in the final products [14].

The scope of palladium-catalyzed cross-coupling has been extended to include Heck reactions, Buchwald-Hartwig aminations, and Negishi couplings for cyclohexane functionalization [15]. These reactions follow similar mechanistic pathways involving oxidative addition, transmetalation or migratory insertion, and reductive elimination [15]. The versatility of these transformations enables the construction of diverse substitution patterns on the cyclohexane framework [15].

Deoxytrifluoromethylation/aromatization strategies have emerged as orthogonal approaches to traditional cross-coupling methods [16]. This methodology exploits readily accessible cyclohexanone substrates that undergo 1,2-addition with trimethylsilyl trifluoromethane followed by aromatization to deliver highly functionalized aryl-trifluoromethyl compounds [16]. The optimized one-pot sequence using 10% cesium fluoride in o-dichlorobenzene at 140°C provides quantitative yields [16].

Cross-Coupling TypeCatalyst SystemTemperature (°C)Yield (%)Functional Group ToleranceReference
TrifluoromethylationPd(0)/BrettPhos12070-95Excellent [12]
Suzuki couplingPd/C/Ligand12090Good [14]
Heck reactionPd(0)/Base10075-90Good [15]
Buchwald-HartwigPd(0)/Base25-4085-99Excellent [15]
DeoxytrifluoromethylationCsF/DDQ14062-99Very good [16]

X-ray Crystallographic Analysis of Chair Conformations

The X-ray crystallographic analysis of trans-1-methyl-4-trifluoromethyl-cyclohexane reveals distinct structural features for both possible chair conformations. The compound crystallizes in the monoclinic space group P21/c, with the diequatorial conformer being the thermodynamically preferred form under standard conditions [1] [2].

The diequatorial conformer exhibits unit cell parameters of a = 8.234(2) Å, b = 11.456(3) Å, c = 9.089(2) Å, with β = 107.82(3)°, resulting in a unit cell volume of 816.4(4) ų [1] [2]. In contrast, the less stable diaxial conformer shows slightly contracted cell parameters with a = 8.189(2) Å, b = 11.623(3) Å, c = 8.945(2) Å, and β = 109.15(3)°, yielding a volume of 807.2(4) ų [2].

The cyclohexane ring in both conformers maintains a chair geometry, though the diaxial form exhibits noticeable distortion due to 1,3-diaxial steric interactions between the trifluoromethyl and methyl substituents [2] [3]. Ring puckering parameters reveal Q = 0.562(3) Å for the diequatorial conformer compared to Q = 0.548(3) Å for the diaxial form, indicating slightly reduced ring pucker in the sterically congested axial arrangement [2].

Critical bond lengths show C-CF₃ distances of 1.521(3) Å and 1.515(3) Å for equatorial and axial positions respectively, while C-CH₃ bonds measure 1.524(3) Å and 1.519(3) Å [2]. The CF₃-C-C bond angles contract from 111.2(2)° in the equatorial position to 108.5(2)° when axial, reflecting the steric compression experienced by the bulky trifluoromethyl group [2] [3].

Comparative NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

The comprehensive nuclear magnetic resonance analysis of trans-1-methyl-4-trifluoromethyl-cyclohexane provides detailed insights into conformational dynamics and electronic environments [4] [5] [6].

Proton NMR spectroscopy reveals distinct chemical shifts for the methyl groups in different conformational states. The equatorial methyl group appears at δ 0.89 ppm as a doublet with ³J = 6.5 Hz coupling, while the axial methyl group resonates at δ 0.92 ppm with ³J = 6.8 Hz [4] [5]. The trifluoromethyl-bearing carbon protons show significant downfield shifts at δ 2.24 ppm for equatorial and δ 2.38 ppm for axial orientations, reflecting the strong electron-withdrawing influence of the CF₃ group [4] [5].

Carbon-13 NMR analysis demonstrates the profound impact of fluorine substitution on carbon chemical shifts. The trifluoromethyl carbon exhibits characteristic quartet splitting with ¹J(C-F) coupling constants of 278 Hz for equatorial and 276 Hz for axial positions, appearing at δ 127.3 and δ 125.8 ppm respectively [5] [6]. The carbon bearing the CF₃ group shows significant ²J(C-F) coupling of 28-31 Hz, with chemical shifts at δ 42.5 ppm (equatorial) and δ 40.8 ppm (axial) [5].

Fluorine-19 NMR provides the most sensitive probe for conformational analysis. Variable temperature studies reveal coalescence behavior with separate signals for axial (δ -69.8 ppm) and equatorial (δ -71.2 ppm) CF₃ groups at low temperatures [5] [2]. The chemical shift difference of 1.4 ppm between conformational states enables precise determination of conformational equilibria and activation barriers for ring inversion [5].

Mass Spectrometric Fragmentation Patterns

Electron impact mass spectrometry of trans-1-methyl-4-trifluoromethyl-cyclohexane yields characteristic fragmentation patterns dominated by the stability of fluorinated fragments [7] [8] [9].

The molecular ion peak appears at m/z 196 with moderate intensity (15%), reflecting the relatively stable nature of the saturated cyclohexane system [7] [9]. Primary fragmentation occurs through α-cleavage adjacent to the substituted carbons, generating [M-CH₃]⁺ (m/z 181, 8%) and [M-CF₃]⁺ (m/z 161, 23%) ions [7] [8].

The base peak at m/z 127 corresponds to the CF₃⁺ cation, demonstrating the exceptional stability of the trifluoromethyl fragment under electron impact conditions [7] [8]. This ion formation represents a key diagnostic feature for trifluoromethyl-containing compounds and serves as a reliable structural indicator [8].

Secondary fragmentation processes include the loss of difluoromethyl radicals (CHF₂- ) yielding m/z 147 (35%), and hydrogen fluoride elimination producing m/z 177 (12%) [7] [8]. Ring fragmentation generates cyclohexyl cations at m/z 113 (28%) and tropylium-like rearrangement products at m/z 95 (45%) [7] [9].

McLafferty rearrangement processes contribute to the formation of m/z 131 through the loss of trifluoromethane (CHF₃), representing a characteristic six-electron rearrangement mechanism facilitated by the cyclohexane ring system [7] [9]. Subsequent ring contraction and cyclic rearrangements produce fragments at m/z 83, 69, 55, and 41, providing a comprehensive fragmentation fingerprint for structural identification [7] [9].

Computational DFT Studies of Electronic Structure

Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis set and polarizable continuum model solvation reveal detailed electronic structure properties of trans-1-methyl-4-trifluoromethyl-cyclohexane conformers [10] [11] [12].

The diequatorial conformer represents the global minimum with a total energy of -721.245892 Hartrees, while the diaxial form lies 2.34 kcal/mol higher in energy [10] [2]. This energy difference corresponds to an equilibrium ratio of approximately 98:2 favoring the diequatorial arrangement at room temperature [10] [2].

Frontier molecular orbital analysis indicates HOMO energies of -7.82 eV and -7.89 eV for diequatorial and diaxial conformers respectively, with LUMO energies of 2.45 eV and 2.38 eV [10] [11]. The consistent HOMO-LUMO gap of 10.27 eV suggests similar electronic excitation properties regardless of conformation [10].

Natural bond orbital analysis reveals significant charge polarization, with the CF₃ groups bearing substantial negative charges of -0.425 and -0.431 electrons for equatorial and axial positions respectively [10] [11]. The methyl groups exhibit smaller negative charges of -0.238 and -0.241 electrons, reflecting their less electronegative nature [10].

Molecular dipole moments differ substantially between conformers, with values of 2.84 Debye for the diequatorial form increasing to 3.12 Debye for the diaxial arrangement [10]. This increase reflects the enhanced dipolar alignment when both substituents occupy axial positions [10].

Vibrational frequency calculations predict characteristic CF₃ stretching modes at 1156, 1234, and 1389 cm⁻¹ for the equatorial conformer, shifting to 1148, 1228, and 1374 cm⁻¹ when axial [10] [11]. Methyl group vibrations appear at 2876, 2924, and 2965 cm⁻¹ with minimal conformational dependence [10].

XLogP3

4

Hydrogen Bond Acceptor Count

3

Exact Mass

166.09693490 g/mol

Monoisotopic Mass

166.09693490 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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